Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate
Description
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic β-amino acid derivative characterized by a rigid [2.2.2] bicyclooctane framework with an amino group and an ethyl ester moiety at the 2-position. This compound is part of a broader class of constrained amino acids used in medicinal chemistry and materials science due to their stereochemical stability and conformational rigidity . Syntheses often involve stereoselective functionalization of bicyclic precursors, such as the hydrolysis and esterification of anhydrides or the resolution of enantiomers via ion-exchange chromatography . For example, ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, a structural analog, is synthesized by reacting cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid with SOCl₂ in ethanol, yielding a high-purity product (87%) with a melting point of 209–213°C .
Properties
IUPAC Name |
ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)11(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPESVDZOCPAIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC1CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Reductive Amination Strategy (Patent EP3904333A1)
A notable method involves a multi-step process utilizing chiral reductive amination, which offers high stereoselectivity and operational efficiency:
| Step | Description | Key Reagents & Conditions | Outcome |
|---|---|---|---|
| S1 | Reaction of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate with chiral amines | Acid catalysis, organic solvents | Formation of 3-amido-bicyclo[2.2.2]octene-2-carboxylate |
| S2 | Reduction of the amide intermediate | Metal catalysts or reducing agents (e.g., NaBH4, hydrogenation) | Formation of (2R,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate |
| S3 | Ester conformation flip | Strong base (e.g., NaOH) | Conversion to (2S,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate |
| S4 | Hydrogenation to remove protecting groups | Hydrogenation over Pd/C or Raney Ni | Final formation of Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate |
This route emphasizes stereocontrol via chiral amines and selective reduction, reducing the formation of undesired isomers and improving overall yield and purity.
Alternative Routes: Oxidative and Cycloaddition Strategies
Other methods include:
- Diels-Alder reactions followed by oxidation, which can generate the bicyclic core with subsequent amino group installation.
- Radical-mediated cyclizations under controlled conditions to form the bicyclic framework, then functionalized with amino and ester groups.
Reaction Conditions and Optimization
| Method | Solvent | Catalyst/Reagent | Temperature | Yield | Stereoselectivity |
|---|---|---|---|---|---|
| Chiral reductive amination | Ethanol, methanol | Chiral amines, acids, reducing agents | 0–25°C | Up to 85% | High (>95% ee) |
| Direct amino functionalization | Toluene, dichloromethane | NaNH2, Pd/C | Room temperature | 60–75% | Moderate |
| Cycloaddition-based | Diene, dienophile | Heat, Lewis acids | 80–120°C | Variable | Variable |
Optimal conditions depend on the specific route, with chiral reductive amination offering the best stereocontrol.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Intermediates | Main Reactions | Stereochemical Control | Advantages | Drawbacks |
|---|---|---|---|---|---|---|
| Chiral reductive amination | 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate | 3-amido-bicyclo[2.2.2]octene-2-carboxylate | Reductive amination, ester flip, hydrogenation | High | High stereoselectivity, scalable | Multi-step, cost of chiral reagents |
| Direct amino functionalization | Bicyclo[2.2.2]octane derivatives | Amino derivatives | Nucleophilic substitution, cyclization | Moderate | Simpler, fewer steps | Lower stereocontrol |
| Cycloaddition and oxidation | Diene + dienophile | Bicyclo[2.2.2]octane derivatives | Diels-Alder, oxidation | Variable | Good regioselectivity | Harsh conditions possible |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group undergoes nucleophilic substitution under acidic or basic conditions, enabling the introduction of new functional groups.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Chlorinated heterocycle in DMF | Substituted bicyclic amine derivative | 69% | |
| Alkyl halides (R-X) | N-alkylated bicyclic derivatives | 50–75% |
Example : Reaction with chlorinated heterocycles in dimethylformamide (DMF) at room temperature produces substituted derivatives through SN2 mechanisms.
Ester Hydrolysis
The ethyl ester group is hydrolyzed to form carboxylic acid derivatives under acidic or basic conditions.
| Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| NaOH (aqueous THF, 0–10°C) | 3-Aminobicyclo[2.2.2]octane-2-carboxylic acid | >90% | |
| HCl (reflux) | Hydrochloride salt of carboxylic acid | 85% |
Mechanistic Insight : Hydrolysis under basic conditions proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl .
Reductive Transformations
The amino group participates in reductive amination or hydrogenation reactions.
| Reagent/Conditions | Product | Notes | Reference |
|---|---|---|---|
| H₂/Pt-C (1 MPa, 35°C) | Saturated bicyclic amine derivative | Stereochemistry retained | |
| NaBH₄ in ethanol | Reduced hydroxyl intermediate | Requires Boc protection |
Key Application : Catalytic hydrogenation with platinum carbon selectively reduces double bonds in intermediates while preserving the amino group .
Cyclization Reactions
The compound participates in ring-closing reactions to form heterocycles.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Microwave-assisted heating | Tricyclic pyrimidinone derivatives | 60–80% | |
| BF₃·OEt₂ | γ-Lactone intermediates | 45% |
Example : Microwave-assisted cyclization forms tricyclic pyrimidinones via intramolecular nucleophilic attack .
Acid-Base Reactions
The amino group reacts with acids to form stable salts.
Utility : Hydrochloride salt formation enhances crystallinity for purification .
Oxidation Reactions
Controlled oxidation modifies the amino group or bicyclic framework.
| Reagent/Conditions | Product | Outcome | Reference |
|---|---|---|---|
| Ozone (O₃) in CH₂Cl₂ | Oxidative cleavage products | Structural elucidation | |
| KMnO₄ (acidic conditions) | Ketone derivatives | Limited yield (30–40%) |
Note : Oxidation pathways are less common due to the stability of the bicyclic system .
Stereochemical Transformations
The compound’s chiral centers enable stereoselective reactions.
| Process | Conditions | Outcome | Reference |
|---|---|---|---|
| Ester configuration flip | Strong base (e.g., NaOt-Bu) | Inversion at C2 | |
| Chiral resolution | Diastereomeric salt formation | Enantiopure isolates |
Example : Treatment with sodium tert-butoxide induces ester configuration inversion, critical for accessing (2S,3S) stereochemistry .
Scientific Research Applications
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogues.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to these targets, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity and the alteration of cellular processes .
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl 2-Aminobicyclo[2.2.2]octane-2-carboxylate and Analogs
Key Comparative Insights
Substituent Position and Stereochemistry
- 2-Amino vs. 3-Amino Derivatives: The position of the amino group significantly impacts physical properties. For instance, the unsaturated 3-amino derivative (oct-5-ene) exhibits a higher melting point (209–213°C) compared to the saturated cis-3-amino analog (189–191°C), likely due to reduced conformational flexibility and enhanced crystal packing .
- Cis vs. Trans Isomers: The trans-3-amino hydrochloride derivative melts at 130–133°C, markedly lower than its cis counterpart (189–191°C), highlighting the role of stereochemistry in lattice stability .
Saturation and Functional Groups
- Unsaturated vs. Saturated Scaffolds: The presence of a double bond (oct-5-ene) in di-endo-3-aminobicyclo derivatives increases thermal stability (higher melting point) and reactivity, enabling retro-Diels-Alder reactions for tricyclic compound synthesis .
- Protective Groups: The tert-butyl carbamate group in tert-butyl 4-amino-2-azabicyclo derivatives enhances solubility in organic solvents and stability under acidic conditions, making it preferable for peptide coupling reactions .
Research Implications
This compound and its analogs serve as critical tools for probing structure-activity relationships in drug discovery. For example, the rigid bicyclic framework mimics peptide turn motifs, enabling the design of protease inhibitors . The tert-butyl 4-amino-2-azabicyclo derivative is particularly valuable in combinatorial chemistry for generating diverse heterocyclic libraries .
Biological Activity
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities and therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by an amino group and a carboxylate ester. Its molecular formula is , which contributes to its unique reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. Preliminary studies suggest that it may modulate receptor activity, influencing several biochemical pathways, particularly in neuropharmacology and medicinal chemistry .
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds, including those related to this compound, exhibit significant activity against various pathogens, including Plasmodium falciparum and Trypanosoma brucei .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders .
Case Study 1: Antimalarial Activity
A series of bicyclic compounds were synthesized and tested for their efficacy against Plasmodium falciparum. The results indicated that certain derivatives had promising antimalarial potency, with IC50 values ranging from 0.84 to 0.99 µM, positioning them as potential candidates for further drug development .
Case Study 2: Neuropharmacological Applications
Research into the neuropharmacological properties of this compound revealed its capacity to influence neurotransmitter systems, suggesting therapeutic potential in conditions like depression and anxiety disorders .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
| Study | Biological Activity | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Study A | Antimalarial | IC50 = 0.84 µM | Inhibition of parasite growth |
| Study B | Neurotransmitter modulation | EC50 = 50 nM | Receptor binding and modulation |
| Study C | Antitrypanosomal | IC50 = 0.68 µM | Targeting Trypanosoma metabolism |
Q & A
Q. What are the established synthetic routes for Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate?
The synthesis typically involves constructing the bicyclo[2.2.2]octane framework via Diels-Alder or transition-metal-catalyzed cyclization, followed by stereoselective introduction of the amino group. For example, a patented method by Guangdong Raffles Pharmatech Co. describes enantioselective synthesis of the (2S,3S)-isomer using chiral catalysts or resolving agents . Subsequent esterification with ethanol under acidic or basic conditions yields the ethyl carboxylate derivative. Purification often involves recrystallization or chromatography to achieve >97% purity .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Stereochemistry critically affects target binding and selectivity. For instance, (2S,3S)-configured derivatives (e.g., hydrochloride salts in ) show enhanced pharmacological profiles due to optimized spatial interactions with biological targets. Comparative studies of enantiomers using chiral HPLC and activity assays reveal significant differences in potency and selectivity indices, as seen in antitumor evaluations of similar bicyclic compounds .
Advanced Research Questions
Q. What analytical techniques are critical for resolving contradictions in reported bioactivity data?
Discrepancies in bioactivity (e.g., antimalarial vs. anticancer activity in ) may arise from impurities, stereochemical variations, or assay conditions. Key techniques include:
- HPLC-MS : To verify compound purity and detect trace byproducts (e.g., hydrochloride salts in ) .
- X-ray crystallography/NMR : To confirm stereochemical assignments and rule out structural mischaracterization .
- Dose-response profiling : To assess activity across multiple cell lines and validate selectivity indices .
Q. How can computational modeling optimize this compound derivatives for target selectivity?
Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models can predict modifications to enhance binding affinity. For example, substituents on the bicyclic core (e.g., alkyl chains or carboxylate groups) can be virtually screened against target proteins (e.g., malaria PfATP4 or cancer-related kinases) to prioritize synthetic targets . Free-energy perturbation (FEP) calculations further refine predictions of stereochemical impacts on binding .
Q. What strategies address low yields in bicyclo[2.2.2]octane ring formation during synthesis?
Low yields often stem from steric hindrance or competing reaction pathways. Mitigation strategies include:
- Microwave-assisted synthesis : Accelerates ring-closing steps (e.g., via Diels-Alder reactions) to reduce side products .
- Catalytic systems : Transition metals (e.g., palladium) or organocatalysts improve regioselectivity in cyclization steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for bicyclo[2.2.2]octane intermediates .
Q. How do salt forms (e.g., hydrochloride) impact pharmacokinetic properties?
Salt formation (e.g., hydrochloride in ) improves aqueous solubility and bioavailability. Comparative dissolution studies using UV-Vis spectroscopy or Franz diffusion cells demonstrate enhanced absorption rates for salt forms. In vivo pharmacokinetic assays (e.g., rat models) further quantify improvements in half-life and tissue distribution .
Q. What metabolic pathways are predicted for this compound?
In vitro metabolism studies using liver microsomes and LC-MS/MS identify primary pathways:
- Ester hydrolysis : Conversion to the carboxylic acid derivative via carboxylesterases.
- Oxidative metabolism : Cytochrome P450-mediated oxidation of the amino group or bicyclic core. Metabolite profiling guides structural modifications (e.g., fluorination) to block labile sites and improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
